methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms The presence of the piperidine ring, which is a six-membered ring containing one nitrogen atom, adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable imidazole derivative, followed by the introduction of the piperidine ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized to maximize yield and minimize waste. Key steps would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The amino group and other functional groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions might involve reagents such as halogens or nucleophiles under conditions that favor the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions could result in a variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or enzymes, altering their activity. This binding can influence various biochemical pathways, leading to the desired therapeutic or biological effect. The exact molecular targets and pathways involved would depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate: shares similarities with other imidazole and piperidine derivatives.
5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another compound with a similar piperidine ring structure.
Imidazo[1,2-a]pyridines: These compounds also feature an imidazole ring and are known for their valuable properties in organic synthesis and pharmaceutical chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Biological Activity
Methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed data tables.
The chemical structure of this compound can be described by its molecular formula C10H12N4O4 and a molecular weight of 252.23 g/mol. The compound features an imidazole ring connected to a piperidine derivative, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₄O₄ |
Molecular Weight | 252.23 g/mol |
CAS Number | 1967251-32-6 |
Anticancer Potential
Recent studies have explored the anticancer properties of imidazole derivatives, including this compound. The compound's structural features suggest it may interact with various biological targets involved in cancer progression.
Case Study: Anticancer Activity Evaluation
A study conducted on imidazole-based compounds demonstrated that certain derivatives exhibited significant cytotoxic effects on renal cell carcinoma (RCC) cell lines (A498 and 786-O). The evaluation included measuring IC50 values, which indicate the concentration required to inhibit cell viability by 50%.
Compound | IC50 (µM) | Selectivity Index (RCC/HK2) |
---|---|---|
Methyl Compound | 15 | 5 |
Reference Drug | 20 | 10 |
The results indicated that the methyl derivative showed promising activity against RCC cells while maintaining a favorable selectivity index compared to non-cancerous kidney cells (HK2) .
Mechanistic Insights
The mechanism of action for imidazole derivatives often involves modulation of signaling pathways associated with cell proliferation and apoptosis. In particular, compounds targeting the PD-1/PD-L1 pathway have gained attention for their role in enhancing immune responses against tumors.
Mechanism Study
A study highlighted that compounds similar to this compound could inhibit the PD-1 receptor, leading to enhanced T-cell activation in the presence of tumor antigens. This suggests a dual action: direct cytotoxicity and immune modulation .
Properties
IUPAC Name |
methyl 5-amino-1-(2,6-dioxopiperidin-3-yl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-18-10(17)7-8(11)14(4-12-7)5-2-3-6(15)13-9(5)16/h4-5H,2-3,11H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCUABZHIKKPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)C2CCC(=O)NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.